molecular formula C9H9BrFNO2 B8534991 3-Amino-3-(3-bromo-5-fluorophenyl)propanoic acid

3-Amino-3-(3-bromo-5-fluorophenyl)propanoic acid

Cat. No. B8534991
M. Wt: 262.08 g/mol
InChI Key: NLQSIYYNYUJEFN-UHFFFAOYSA-N
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Patent
US09345793B2

Procedure details

4.72 g (23.25 mmol) 3-bromo-5-fluorobenzaldehyde were suspended in 10 ml ethanol. 2.42 g (23.25 mmol) propanedioic acid and 3.76 g (48.82 mmol) ammonium acetate were added. The mixture was refluxed for 5 hours and after cooling to room temperature filtrated. The residue was washed with cold ethanol and dried in vacuum at 30° C. to give 880 mg (13%) 3-amino-3-(3-bromo-5-fluorophenyl)propionic acid. The filtrate was concentrated and crystallized from ethanol to give further 706 mg (12%) 3-amino-3-(3-bromo-5-fluorophenyl) propionic acid.
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two
Quantity
3.76 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[CH:5]=O.[C:11]([OH:17])(=[O:16])[CH2:12]C(O)=O.C([O-])(=O)C.[NH4+:22]>C(O)C>[NH2:22][CH:5]([C:4]1[CH:7]=[C:8]([F:10])[CH:9]=[C:2]([Br:1])[CH:3]=1)[CH2:12][C:11]([OH:17])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
4.72 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1)F
Step Two
Name
Quantity
2.42 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
3.76 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtrated
WASH
Type
WASH
Details
The residue was washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuum at 30° C.

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C1=CC(=CC(=C1)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 880 mg
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 14.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.